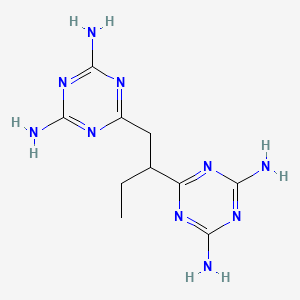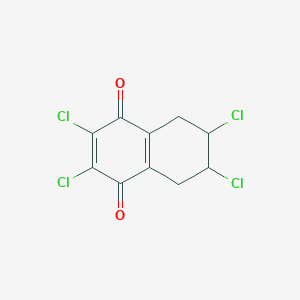
1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- is a derivative of naphthoquinone, characterized by the presence of chlorine atoms and a partially hydrogenated naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- typically involves the chlorination of 1,4-naphthoquinone under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process requires careful control of temperature and reaction time to ensure the selective chlorination at the desired positions on the naphthoquinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cell death. The compound’s molecular targets include enzymes involved in redox balance and cellular respiration pathways.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the chlorine atoms and hydrogenation.
2,3-Dichloro-1,4-naphthoquinone: A similar compound with fewer chlorine atoms.
5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with different chemical properties.
特性
CAS番号 |
6317-88-0 |
|---|---|
分子式 |
C10H6Cl4O2 |
分子量 |
300.0 g/mol |
IUPAC名 |
2,3,6,7-tetrachloro-5,6,7,8-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6Cl4O2/c11-5-1-3-4(2-6(5)12)10(16)8(14)7(13)9(3)15/h5-6H,1-2H2 |
InChIキー |
OJNHEOPOUOUGAA-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CC2=C1C(=O)C(=C(C2=O)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


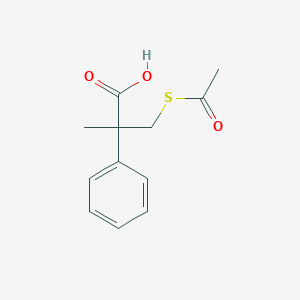
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
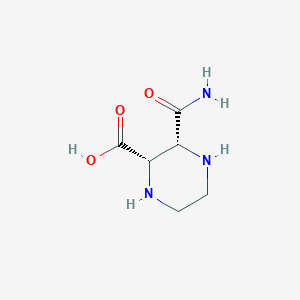
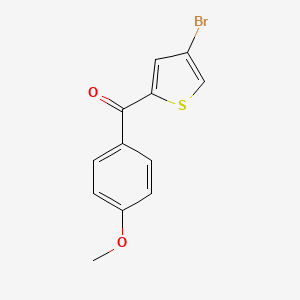
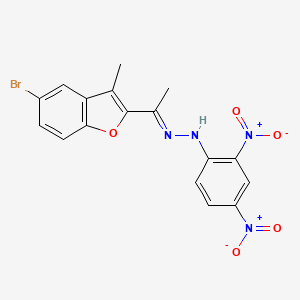
![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)



![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
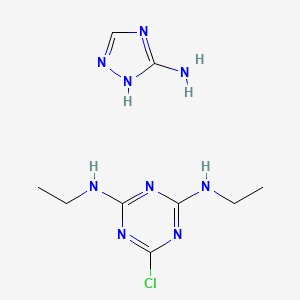
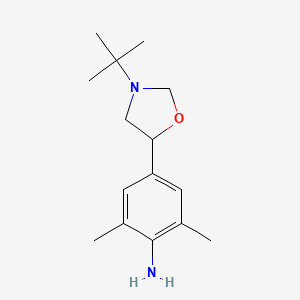
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
